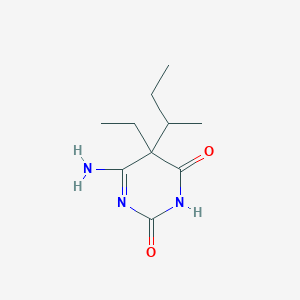![molecular formula C15H18F2N4O2 B5339382 N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339382.png)
N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide, commonly known as DTU or DTU-1, is a novel compound with potential applications in scientific research. DTU-1 belongs to the spirocyclic family of compounds and has a unique structure that makes it suitable for various biological studies.
作用機序
DTU-1 exerts its biological effects by binding to specific targets in the body. The mechanism of action of DTU-1 is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the GABA(A) receptor pathway. DTU-1 has also been found to inhibit the activity of certain enzymes and proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
DTU-1 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of GABA(A) receptors. DTU-1 has also been shown to have anxiolytic and sedative effects in animal models, which may be due to its modulation of the GABA(A) receptor pathway.
実験室実験の利点と制限
DTU-1 has several advantages for use in lab experiments. It has a unique structure that makes it suitable for various biological studies. DTU-1 is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, DTU-1 has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
将来の方向性
There are several future directions for research on DTU-1. One area of interest is the development of DTU-1 derivatives with improved pharmacological properties. Another area of interest is the identification of the specific targets of DTU-1 and elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential clinical applications of DTU-1 in cancer, infectious diseases, and neurological disorders.
Conclusion
In conclusion, N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide, or DTU-1, is a novel compound with potential applications in scientific research. DTU-1 has been studied for its anticancer, antibacterial, and antiviral properties, as well as its modulation of the GABA(A) receptor pathway. DTU-1 has several advantages for use in lab experiments, but its mechanism of action is not fully understood. Future research on DTU-1 may lead to the development of new drugs for the treatment of various diseases.
合成法
DTU-1 can be synthesized through a multistep process that involves the reaction of 2,5-difluoroaniline with 1,4-diketone and 1,2-diamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of DTU-1 can be improved by using different purification techniques such as column chromatography and recrystallization.
科学的研究の応用
DTU-1 has shown promising results in various scientific research applications. It has been studied for its anticancer, antibacterial, and antiviral properties. DTU-1 has also been found to have potential as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmission. Moreover, DTU-1 has been used as a probe to study the binding sites of various proteins and enzymes.
特性
IUPAC Name |
N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O2/c16-10-1-2-11(17)12(9-10)20-14(23)21-7-3-15(4-8-21)13(22)18-5-6-19-15/h1-2,9,19H,3-8H2,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSECDKVHLBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCCN2)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5339299.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339305.png)

![(1R*,5S*,6r)-3-cyclopentyl-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5339326.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5339338.png)
![N-[2-(butyrylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5339356.png)

![2-(2-furyl)-7-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5339365.png)
![3,7-dimethyl-11-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5339368.png)
![1-{4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B5339376.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]pyridine](/img/structure/B5339396.png)
![N-(3-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5339397.png)
![(4R)-4-(4-{[{[(cyclohexylmethyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5339402.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-bromobenzamide](/img/structure/B5339403.png)